1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride
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Overview
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride is an organic compound known for its unique properties and applications in various fields. It is a type of N-heterocyclic carbene (NHC) ligand, which has gained significant attention due to its stability and catalytic activity. The compound is often used as a precursor to free carbenes and in situ formed catalysts in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvents: Common solvents include dichloromethane and methanol
Catalysts: Base catalysts such as potassium carbonate
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazolium compounds .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride involves its role as a ligand in forming stable complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved include oxidative addition, reductive elimination, and transmetalation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-BIS(2,4,6-TRIMETHYLPHENYL)imidazoLIDINIUM-CHLORIDE
- 1,3-DIISOPROPYLIMIDAZOLIUM-CHLORIDE
- 2-CHLORO-1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride is unique due to its bulky diisopropylphenyl groups, which provide steric protection and enhance the stability of the resulting NHC-metal complexes. This stability makes it particularly effective in catalytic applications compared to other similar compounds .
Properties
Molecular Formula |
C27H41ClN2 |
---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C27H40N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-14,18-21H,15-17H2,1-8H3;1H |
InChI Key |
NREOZXRFNFCTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
Origin of Product |
United States |
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